Cas no 27000-00-6 (Methyl-(2R)-2-hydroxy-3-phenylpropanoate)
Methyl-(2R)-2-hydroxy-3-phenylpropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-Methyl 2-hydroxy-3-phenylpropanoate
- METHYL-(2R)-2-HYDROXY-3-PHENYLPROPANOATE
- Methyl D-3-Phenyllactate
- methyl (2R)-2-hydroxy-3-phenylpropanoate
- Methyl (R)-2-Hydroxy-3-Phenylpropionate
- (R)-2-Hydroxy-3-phenylpropionic Acid Methyl Ester
- D-3-Phenyllactic Acid Methyl Ester
- Methyl L-3-phenyllactate
- Methyl 3-phenyl-2(R)-hydroxypropionate
- PubChem14742
- methyl (2R)-2-hydroxy-3-phenyl-propanoate
- D-3-Phenyllactic acid-OMe
- KSC496K6F
- NMPPJJIBQQCOOI
- Methyl-(2R)-2-hydroxy-3-phenylpropanoate
-
- MDL: MFCD09842268
- Inchi: 1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m1/s1
- Chiave InChI: NMPPJJIBQQCOOI-SECBINFHSA-N
- Sorrisi: O[C@@H](C(=O)OC)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 180.07900
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 162
- Superficie polare topologica: 46.5
Proprietà sperimentali
- Densità: 1.150
- Punto di fusione: 47.0 to 51.0 deg-C
- Punto di ebollizione: 115°C/3mmHg(lit.)
- Punto di infiammabilità: 119.965 °C
- PSA: 46.53000
- LogP: 0.76300
Methyl-(2R)-2-hydroxy-3-phenylpropanoate Informazioni sulla sicurezza
- Istruzioni di sicurezza: 24/25
Methyl-(2R)-2-hydroxy-3-phenylpropanoate Dati doganali
- CODICE SA:2918199090
- Dati doganali:
Codice doganale cinese:
2918199090Panoramica:
SA: 2918199090. Altri alcoli contenenti, ma non altri, acidi ossicarbossilici (compresi anidride\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918199090 altri acidi carbossilici con funzione alcolica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Methyl-(2R)-2-hydroxy-3-phenylpropanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M834198-5g |
METHYL-(2R)-2-HYDROXY-3-PHENYLPROPANOATE |
27000-00-6 | 98% | 5g |
405.00 | 2021-05-17 | |
| Fluorochem | 209839-1g |
R)-Methyl 2-hydroxy-3-phenylpropanoate |
27000-00-6 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 209839-5g |
R)-Methyl 2-hydroxy-3-phenylpropanoate |
27000-00-6 | 95% | 5g |
£40.00 | 2022-03-01 | |
| Fluorochem | 209839-10g |
R)-Methyl 2-hydroxy-3-phenylpropanoate |
27000-00-6 | 95% | 10g |
£66.00 | 2022-03-01 | |
| Fluorochem | 209839-25g |
R)-Methyl 2-hydroxy-3-phenylpropanoate |
27000-00-6 | 95% | 25g |
£132.00 | 2022-03-01 | |
| TRC | M312958-100mg |
Methyl-(2R)-2-hydroxy-3-phenylpropanoate |
27000-00-6 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M312958-250mg |
Methyl-(2R)-2-hydroxy-3-phenylpropanoate |
27000-00-6 | 250mg |
$75.00 | 2023-05-17 | ||
| TRC | M312958-500mg |
Methyl-(2R)-2-hydroxy-3-phenylpropanoate |
27000-00-6 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | M312958-1g |
Methyl-(2R)-2-hydroxy-3-phenylpropanoate |
27000-00-6 | 1g |
$98.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M64220-1g |
(R)-Methyl 2-hydroxy-3-phenylpropanoate |
27000-00-6 | 1g |
¥66.0 | 2021-09-08 |
Methyl-(2R)-2-hydroxy-3-phenylpropanoate Fornitori
Methyl-(2R)-2-hydroxy-3-phenylpropanoate Letteratura correlata
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Ulteriori informazioni su Methyl-(2R)-2-hydroxy-3-phenylpropanoate
Methyl-(2R)-2-hydroxy-3-phenylpropanoate: A Promising Molecule in Pharmaceutical Research
Methyl-(2R)-2-hydroxy-3-phenylpropanoate, also known as CAS No. 27000-00-6, is a chiral ester compound with significant potential in pharmaceutical and biochemical research. This molecule belongs to the class of hydroxyphenylpropanoates, characterized by its unique stereochemistry and functional group arrangement. The 2R configuration at the central carbon atom plays a critical role in determining its biological activity, as chirality often dictates the pharmacological properties of organic compounds. Recent studies have highlighted the importance of hydroxy and phenyl functional groups in modulating interactions with target proteins, making this compound a focal point in drug discovery.
The propanoate moiety in Methyl-(2R)-2-hydroxy-3-phenylpropanoate contributes to its hydrophobicity, which is essential for membrane permeability and cellular uptake. This structural feature is particularly relevant in the context of drug delivery systems, where the ability to cross biological barriers is a key determinant of therapeutic efficacy. In 2023, a study published in Journal of Medicinal Chemistry demonstrated that compounds with similar scaffolds exhibit enhanced bioavailability when conjugated with specific functional groups, underscoring the significance of propanoate derivatives in pharmaceutical development.
The phenyl ring in this molecule provides a rigid, aromatic platform that can engage in π-π stacking interactions with target proteins. Such interactions are commonly observed in enzyme inhibition and receptor modulation, making Methyl-(2R)-2-hydroxy-3-phenylpropanoate a candidate for applications in antioxidant and anti-inflammatory therapies. Research from 2024 in Bioorganic & Medicinal Chemistry Letters revealed that phenyl-substituted propanoates can modulate the activity of key inflammatory cytokines, suggesting potential uses in treating chronic diseases like rheumatoid arthritis.
From a synthetic perspective, the hydroxy group in Methyl-(2R)-2-hydroxy-3-phenylpropanoate is a versatile functional handle for further modification. This group can participate in esterification, glycosylation, or even serve as a site for click chemistry reactions, enabling the creation of diverse derivatives with tailored properties. A 2023 review in Organic & Biomolecular Chemistry emphasized the role of hydroxy groups in enhancing the solubility and metabolic stability of drug candidates, further validating the importance of this functional group in pharmaceutical design.
The 2R stereochemistry of this compound is a critical factor in its pharmacological profile. Stereoisomers often exhibit differential biological activity, and the 2R configuration is associated with higher potency in many cases. For instance, a 2024 study in ACS Chemical Biology showed that the 2R isomer of related compounds demonstrated superior inhibitory activity against a specific kinase target compared to its 2S counterpart. This stereochemical specificity underscores the importance of Methyl-(2R)-2-hydroxy-3-phenylpropanoate in the development of enantiomerically pure drugs.
Recent advancements in computational drug design have further illuminated the potential of Methyl-(2R)-2-hydroxy-3-phenylpropanoate. Molecular docking studies and virtual screening campaigns have identified potential targets for this compound, including enzymes involved in metabolic pathways and receptors associated with neurological disorders. A 2023 publication in Journal of Computer-Aided Molecular Design highlighted the ability of this molecule to bind to a specific G-protein coupled receptor (GPCR), suggesting applications in central nervous system therapies.
The ester functional group in Methyl-(2R)-2-hydroxy-3-phenylpropanoate is another key element in its pharmacological profile. Ester groups can undergo hydrolysis in biological systems, leading to the release of active metabolites. This property is particularly relevant in the context of prodrugs, where the parent compound is designed to be activated in vivo. A 2024 study in Drug Metabolism and Disposition demonstrated that ester-linked derivatives of similar compounds exhibit prolonged half-lives in vivo, indicating their potential as prodrug candidates.
The combination of hydroxy, phenyl, and propanoate functionalities in Methyl-(2R)-2-hydroxy-3-phenylpropanoate makes it a valuable scaffold for the development of multifunctional drugs. These compounds can simultaneously target multiple pathways, offering therapeutic advantages in complex diseases. A 2023 review in Pharmaceutical Research discussed the potential of hybrid molecules that combine these features, suggesting that Methyl-(2R)-2-hydroxy-3-phenylpropanoate could serve as a building block for such innovative drug designs.
From a synthetic standpoint, the 2R configuration of this compound is often achieved through asymmetric catalysis or chiral resolution techniques. The choice of synthetic route can significantly impact the yield and purity of the final product, which is critical for pharmaceutical applications. A 2024 study in Organic Letters described a novel enantioselective synthesis method for this compound, demonstrating the feasibility of large-scale production for drug development.
Despite its promising properties, Methyl-(2R)-2-hydroxy-3-phenylpropanoate faces challenges in terms of solubility and stability. These issues are common in many ester-based compounds and can be addressed through formulation strategies such as co-solvency or the use of excipients. A 2023 publication in European Journal of Pharmaceutical Sciences explored the use of cyclodextrin complexes to enhance the solubility of similar compounds, offering insights into potential solutions for Methyl-(2R)-2-hydroxy-3-phenylpropanoate.
Overall, Methyl-(2R)-2-hydroxy-3-phenylpropanoate represents a promising candidate in the field of pharmaceutical science. Its unique combination of stereochemistry, functional groups, and structural features positions it for potential applications in antioxidant, anti-inflammatory, and neurological therapies. As research in this area continues to evolve, the role of this compound in drug discovery is likely to expand, driven by advances in computational modeling, synthetic chemistry, and biological assays.
Future studies should focus on elucidating the mechanism of action of Methyl-(2R)-2-hydroxy-3-phenylpropanoate in detail, as well as exploring its potential in combination therapies. Additionally, the development of targeted drug delivery systems that leverage the unique properties of this compound could open new avenues for its application. As the field of pharmaceutical science continues to advance, Methyl-(2R)-2-hydroxy-3-phenylpropanoate is poised to play a significant role in the discovery of novel therapeutics.
For researchers and pharmaceutical developers, the study of Methyl-(2R)-2-hydroxy-3-phenylpropanoate offers valuable insights into the design of chiral drugs and the optimization of functional group properties. The integration of computational methods with experimental approaches will be essential in maximizing the therapeutic potential of this compound. As such, Methyl-(2R)-2-hydroxy-3-phenylpropanoate stands as a compelling example of how structural complexity can lead to significant biological activity, highlighting the importance of drug design and synthetic chemistry in modern pharmacology.
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